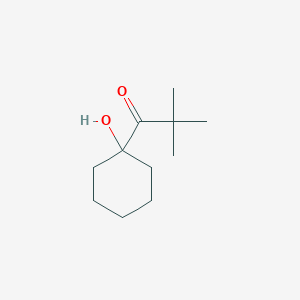
1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- is an organic compound with the molecular formula C12H22O2 It is a ketone with a cyclohexyl group and two methyl groups attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- typically involves the reaction of cyclohexanone with isobutyraldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of 1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of a suitable solvent, such as ethanol or methanol, can enhance the solubility of reactants and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Hydrochloric acid (HCl) for halogenation, ammonia (NH3) for amination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, amines.
Scientific Research Applications
1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, the compound’s hydroxyl group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- can be compared with other similar compounds, such as:
Cyclohexanone: Lacks the additional methyl groups and hydroxyl group, making it less versatile in certain reactions.
2-Hydroxy-1-phenyl-1-propanone: Contains a phenyl group instead of a cyclohexyl group, leading to different chemical properties and applications.
1-Hydroxycyclohexyl phenyl ketone: Similar structure but with a phenyl group, used as a photoinitiator in polymerization reactions.
The unique combination of a cyclohexyl group and two methyl groups in 1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
103648-08-4 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-(1-hydroxycyclohexyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H20O2/c1-10(2,3)9(12)11(13)7-5-4-6-8-11/h13H,4-8H2,1-3H3 |
InChI Key |
VRNHRIBENYNKRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


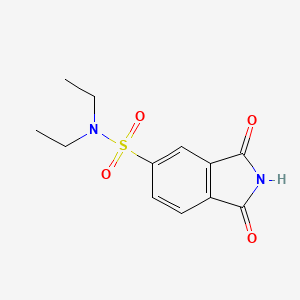
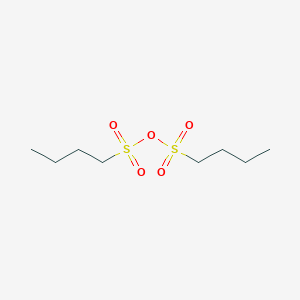
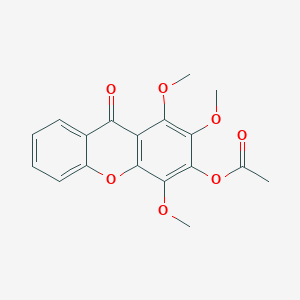

![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)
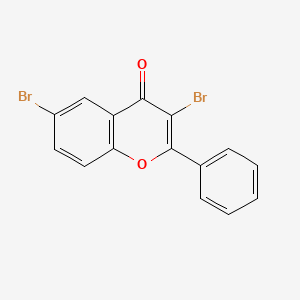
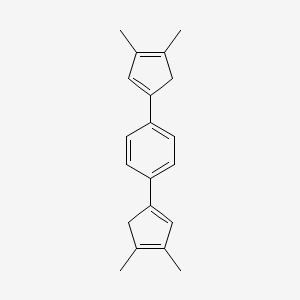
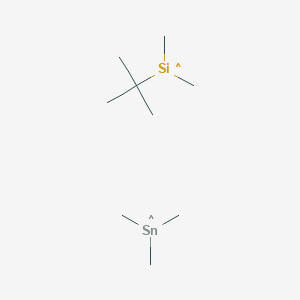
![Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-](/img/structure/B14331944.png)
![4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide](/img/structure/B14331952.png)
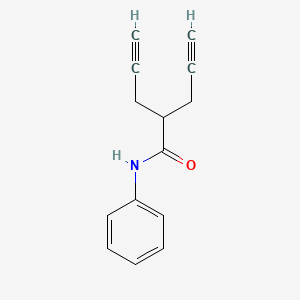
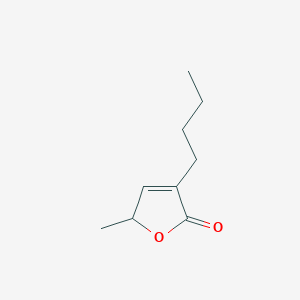
![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
